molecular formula C6H14ClN3 B1310656 Piperidine-1-carboximidamide Hydrochloride CAS No. 41316-49-8

Piperidine-1-carboximidamide Hydrochloride

Cat. No. B1310656
CAS RN: 41316-49-8
M. Wt: 163.65 g/mol
InChI Key: AGVOIHMRBFEGBE-UHFFFAOYSA-N
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Description

Piperidine-1-carboximidamide hydrochloride is not directly mentioned in the provided papers, but related compounds and their properties can offer insights into its characteristics. Piperidine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. They are known for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating a method for introducing functional groups onto the piperidine ring . Additionally, the tandem Aza[4 + 2]/Allylboration reaction has been employed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which is a multicomponent reaction that can create complex piperidine structures in a single operation . Oxidative carbon–hydrogen bond functionalizations of enamides have also been used to form piperidine structures with high efficiency and stereocontrol .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for multiple stereogenic centers. For example, the α-hydroxyalkyl piperidine unit, which is common in several natural alkaloids, can be synthesized with four stereogenic centers . The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring with the carboxyl group in the equatorial position . This information can be extrapolated to understand the potential molecular geometry of Piperidine-1-carboximidamide hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The hydrosilylation of N-aryl imines using piperidine-derived catalysts is one such reaction, which can yield high isolated yields and enantioselectivities for a broad range of substrates . The formation of piperidine structures through oxidative C–H bond functionalizations of enamides is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure of 4-carboxypiperidinium chloride shows that the Cl^- anion is connected with the carboxyl group via hydrogen bonds, which could affect the compound's solubility and stability . The formation of a molecular complex with CO2 and H2O through hydrogen bonding, as seen in the piperidine–CO2–H2O molecular complex, suggests that piperidine derivatives can engage in reversible interactions with other molecules .

Scientific Research Applications

Piperidine Derivatives as Inhibitors in Cancer Research

Piperidine carboxamide derivatives have shown potential as inhibitors in cancer research. Specifically, piperidine carboxamide 1 was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), with selectivity over the related kinase insulin-like growth factor-1 (IGF1R). The inhibitor's unusual DFG-shifted conformation allows access to an extended hydrophobic pocket, enhancing its potential for targeted cancer therapy (Bryan et al., 2012).

Crystal and Molecular Structure Studies

The compound 4-Piperidinecarboxylic acid hydrochloride, closely related to Piperidine-1-carboximidamide Hydrochloride, has been characterized through crystal X-ray diffraction. This study contributes to understanding the molecular structure, aiding in the development of targeted drugs and materials (Szafran et al., 2007).

Anti-acetylcholinesterase Activity

Piperidine derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity. This is particularly relevant for conditions like Alzheimer's disease where AChE inhibitors can play a therapeutic role. Piperidine hydrochloride derivatives have been evaluated for this purpose, suggesting their potential in neurological research and treatment (Sugimoto et al., 1990).

Synthesis and Application in Drug Development

The synthesis of Piperidine-1-carboximidamide Hydrochloride derivatives is a crucial area of research, contributing to the development of various pharmaceuticals. For instance, research on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates the process of creating such compounds for potential medical applications (Rui, 2010).

Anti-hyperglycemic Properties

Carboximidamides derived from cyanamides linked with piperidine have been evaluated for their anti-hyperglycemic effects. These studies are significant for developing new treatments for diabetes and related metabolic disorders (Moustafa et al., 2021).

Safety And Hazards

Piperidine-1-carboximidamide Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field .

properties

IUPAC Name

piperidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVOIHMRBFEGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458993
Record name Piperidine-1-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-1-carboximidamide Hydrochloride

CAS RN

41316-49-8
Record name Piperidine-1-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperidine (4.95 ml, 50 mmol), diisopropylethylamine (8.73 ml, 50.0 mmol) and 1H-1,2,4-triazole-1-carboximidamide hydrochloride (6.11 g, 55.0 mmol) in N,N-dimethylformamide (20 ml) was stirred at room temperature over the weekend. Ether (50 ml) was added to the reaction mixture and the mixture was stirred at room temperature for 10 minutes. The ether layer was separated and DMF layer was stirred with ether (50 ml) at 5° C. (ice water bath) for 10 minutes and the ether layer was separated from the residue. Ether (30 ml) was added to the residue and the mixture was stirred at 5° C. The resulting solid was triturated with ether, collected, washed with ether and dried to give the title compound as a colourless solid (3.55 g, 43%). LC/MS [M+H]+=128.
Quantity
4.95 mL
Type
reactant
Reaction Step One
Quantity
8.73 mL
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Pomikło, A Bodzioch, P Kaszyński - The Journal of Organic …, 2023 - ACS Publications
… report, (59) the synthesis of piperidine-1-carboximidamide hydrochloride (6g·HCl) required … On the other hand, attempts at a synthesis of piperidine-1-carboximidamide hydrochloride (…
Number of citations: 3 pubs.acs.org
M Barniol-**cota, S Gazzarrini, E Torres… - Journal of medicinal …, 2017 - ACS Publications
New insights on the amantadine resistance mechanism of the V27A mutant were obtained through the study of novel, easily accessible 4-(1- and 2-adamantyl)piperidines, identified as …
Number of citations: 21 pubs.acs.org
BI HU, ÉJ HU, RV HU, PJL HU, GCL HU, BGA HU… - …, 2010 - sumobrain.org
… LC-MS (ESI) m/z 395.2 [MH + ] (3R)-3-{5-methyl-2-[trans-4-(trifluoromethyl)cyclohexyl]pyra zolo[1,5-a]pyrimidin-7- yl}piperidine-1-carboximidamide hydrochloride To a solution of 0.08 g (…
Number of citations: 0 www.sumobrain.org

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